molecular formula C7H7NO4 B1532354 4H,6H,7H-pyrano[3,4-d][1,2]oxazole-3-carboxylic acid CAS No. 1297546-74-7

4H,6H,7H-pyrano[3,4-d][1,2]oxazole-3-carboxylic acid

Cat. No.: B1532354
CAS No.: 1297546-74-7
M. Wt: 169.13 g/mol
InChI Key: KYLRPSOCSSHQKY-UHFFFAOYSA-N
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Description

4H,6H,7H-pyrano[3,4-d][1,2]oxazole-3-carboxylic acid is a heterocyclic compound with a unique structure that combines elements of pyran and oxazole rings

Preparation Methods

The synthesis of 4H,6H,7H-pyrano[3,4-d][1,2]oxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-hydroxy-2-pyrone with hydroxylamine to form the oxime, followed by cyclization with a suitable acid to yield the desired product . Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

4H,6H,7H-pyrano[3,4-d][1,2]oxazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring, often using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4H,6H,7H-pyrano[3,4-d][1,2]oxazole-3-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

4H,6H,7H-pyrano[3,4-d][1,2]oxazole-3-carboxylic acid can be compared to similar compounds such as:

Properties

IUPAC Name

6,7-dihydro-4H-pyrano[3,4-d][1,2]oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c9-7(10)6-4-3-11-2-1-5(4)12-8-6/h1-3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYLRPSOCSSHQKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1ON=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1297546-74-7
Record name 4H,6H,7H-pyrano[3,4-d][1,2]oxazole-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4H,6H,7H-pyrano[3,4-d][1,2]oxazole-3-carboxylic acid
Reactant of Route 2
4H,6H,7H-pyrano[3,4-d][1,2]oxazole-3-carboxylic acid
Reactant of Route 3
4H,6H,7H-pyrano[3,4-d][1,2]oxazole-3-carboxylic acid
Reactant of Route 4
4H,6H,7H-pyrano[3,4-d][1,2]oxazole-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
4H,6H,7H-pyrano[3,4-d][1,2]oxazole-3-carboxylic acid
Reactant of Route 6
4H,6H,7H-pyrano[3,4-d][1,2]oxazole-3-carboxylic acid

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